molecular formula C9H11Cl2O3P B14497275 (3,4-Dichlorophenyl)methyl methyl methylphosphonate CAS No. 63257-10-3

(3,4-Dichlorophenyl)methyl methyl methylphosphonate

Katalognummer: B14497275
CAS-Nummer: 63257-10-3
Molekulargewicht: 269.06 g/mol
InChI-Schlüssel: CLWZDTBZHIAUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dichlorophenyl)methyl methyl methylphosphonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methyl methylphosphonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl methyl methylphosphonate typically involves the reaction of 3,4-dichlorobenzyl chloride with methyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichlorophenyl)methyl methyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3,4-Dichlorophenyl)methyl methyl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3,4-Dichlorophenyl)methyl methyl methylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,4-Dichlorophenyl)methyl methylphosphonate
  • (3,4-Dichlorophenyl)methyl ethyl methylphosphonate
  • (3,4-Dichlorophenyl)methyl dimethylphosphonate

Uniqueness

(3,4-Dichlorophenyl)methyl methyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds

Eigenschaften

CAS-Nummer

63257-10-3

Molekularformel

C9H11Cl2O3P

Molekulargewicht

269.06 g/mol

IUPAC-Name

1,2-dichloro-4-[[methoxy(methyl)phosphoryl]oxymethyl]benzene

InChI

InChI=1S/C9H11Cl2O3P/c1-13-15(2,12)14-6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3

InChI-Schlüssel

CLWZDTBZHIAUFR-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(C)OCC1=CC(=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.